molecular formula C22H21N3O B11002866 2-(2-methyl-1H-indol-3-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

2-(2-methyl-1H-indol-3-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

Cat. No.: B11002866
M. Wt: 343.4 g/mol
InChI Key: YMGYPUHYQQMESZ-UHFFFAOYSA-N
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Description

MTIE , is a complex organic compound with a fused indole and pyridoindole ring system. Let’s break down its structure:

Structure:\text{Structure:} Structure:

!Compound Structure)

This compound features an indole moiety (the 2-methyl-1H-indol-3-yl group) fused to a tetrahydro-2H-pyrido[4,3-b]indole ring. The presence of both aromatic and saturated rings makes it intriguing for various applications.

Preparation Methods

Synthetic Routes:

    Indole Synthesis: The indole portion can be synthesized via Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Pyridoindole Formation: The tetrahydro-2H-pyrido[4,3-b]indole ring can be constructed through a variety of methods, such as Pictet–Spengler condensation or intramolecular cyclization.

    Final Assembly: The two fragments are then coupled using appropriate reagents and conditions.

Industrial Production:

MTIE is not commonly produced industrially due to its specialized applications. research laboratories synthesize it for scientific investigations.

Chemical Reactions Analysis

MTIE undergoes several reactions:

    Oxidation: It can be oxidized to form an indole-2-carboxylic acid derivative.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions occur at the indole nitrogen or other reactive sites.

    Major Products: These reactions lead to various derivatives, including substituted indoles and pyridoindoles.

Scientific Research Applications

MTIE finds applications in:

    Medicine: It exhibits anticancer properties by interfering with cell cycle regulation and apoptosis pathways.

    Neuroscience: Researchers study its effects on neurotransmitter systems.

    Chemical Biology: MTIE serves as a scaffold for designing novel compounds.

Mechanism of Action

    Molecular Targets: MTIE interacts with specific proteins involved in cell signaling, DNA repair, and apoptosis.

    Pathways: It modulates pathways related to cell growth, survival, and inflammation.

Comparison with Similar Compounds

MTIE’s uniqueness lies in its fused ring system. Similar compounds include:

    Carbazole: Another fused indole system.

    Quinoline: A related heterocyclic compound.

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

InChI

InChI=1S/C22H21N3O/c1-14-17(15-6-2-4-8-19(15)23-14)12-22(26)25-11-10-21-18(13-25)16-7-3-5-9-20(16)24-21/h2-9,23-24H,10-13H2,1H3

InChI Key

YMGYPUHYQQMESZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)N3CCC4=C(C3)C5=CC=CC=C5N4

Origin of Product

United States

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